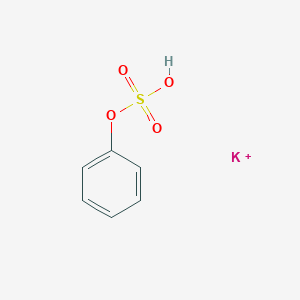

Potassium phenyl sulfate

Descripción general

Descripción

Potassium phenyl sulfate is a chemical compound with the molecular formula C6H5KO4S. It is the potassium salt of phenyl sulfate, a metabolite derived from phenol. This compound is biosynthesized in the liver through the action of the enzyme sulfotransferase 1A1, which catalyzes the transfer of a sulfate group from phosphoadenosine phosphosulfate to phenol . This compound is known for its role in inducing reactive oxygen species production and decreasing glutathione levels, making cells more vulnerable to oxidative stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium phenyl sulfate can be synthesized through the reaction of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{K} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of phenol to a mixture of sulfuric acid and potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Potassium phenyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenol and sulfate ions.

Reduction: It can be reduced to phenol and potassium sulfate.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Phenol and sulfate ions.

Reduction: Phenol and potassium sulfate.

Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis and Analytical Chemistry

KPS serves as a reagent in organic synthesis and is utilized as a standard in analytical chemistry. Its ability to act as a sulfating agent makes it valuable in the synthesis of various organic compounds.

Biological Studies

Research indicates that KPS plays a significant role in cellular oxidative stress. It induces the production of reactive oxygen species (ROS) and decreases glutathione levels, which can render cells vulnerable to oxidative damage. This property is particularly relevant in studies of chronic kidney disease (CKD) and diabetic kidney disease (DKD).

Medical Applications

KPS has been investigated for its potential impact on CKD and DKD due to its role in inducing oxidative stress. Elevated levels of phenyl sulfate have been associated with CKD progression, suggesting its potential as a biomarker for disease monitoring.

Case Studies

Case Study 1: Role of Phenyl Sulfate in Diabetic Kidney Disease

A study demonstrated that oral administration of phenyl sulfate (a metabolite related to KPS) in diabetic mouse models resulted in increased albuminuria and podocyte damage. The study highlighted that elevated phenyl sulfate levels correlated significantly with renal impairment markers, suggesting its utility as both a diagnostic marker and a therapeutic target for managing DKD .

Case Study 2: Antibody Development Against Phenyl Sulfate

Research focused on generating monoclonal antibodies against phenyl sulfate for analysis in human blood samples from CKD patients. The findings indicated that these antibodies could serve as tools for studying the relationship between phenyl sulfate levels and renal function deterioration .

Applications Overview Table

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing organic compounds | Used in various chemical reactions due to its sulfating properties |

| Analytical Chemistry | Standard for analytical methods | Provides reliable measurement benchmarks in laboratory settings |

| Cellular Biology | Induces oxidative stress; affects glutathione levels | Impacts cell signaling pathways; relevant in studies of cellular health |

| Chronic Kidney Disease | Potential biomarker for disease progression | Elevated levels correlate with CKD severity; useful for monitoring patient health |

| Diabetic Kidney Disease | Investigated for its role in renal damage | Associated with increased albuminuria; potential therapeutic target |

Mecanismo De Acción

Potassium phenyl sulfate exerts its effects primarily through the induction of reactive oxygen species production. This leads to a decrease in cellular glutathione levels, rendering cells more susceptible to oxidative stress . The compound interacts with various molecular targets, including enzymes involved in the detoxification of reactive oxygen species, thereby disrupting cellular redox balance and promoting oxidative damage.

Comparación Con Compuestos Similares

- Potassium p-tolyl sulfate

- 4-Ethylphenol sodium sulfate

- Indoxyl sulfate potassium salt

- Phenyl-β-D-glucuronide

- Pyrocatechol sulfate

Comparison: Potassium phenyl sulfate is unique in its specific interaction with cellular redox systems and its role in inducing oxidative stress. While similar compounds like indoxyl sulfate and pyrocatechol sulfate also induce oxidative stress, this compound is particularly notable for its biosynthesis from phenol and its specific enzymatic pathways .

Actividad Biológica

Potassium phenyl sulfate (KPS) is a salt derived from the gut metabolite phenol sulfate, primarily known for its role in various biochemical processes and its impact on human health. This article delves into the biological activity of KPS, highlighting its mechanisms of action, effects on cellular processes, and implications in disease states, particularly focusing on chronic kidney disease (CKD) and diabetes.

Overview of this compound

This compound is classified as a uremic toxin, which is produced through the microbial metabolism of tyrosine in the gut. Its chemical formula is . The compound has garnered attention due to its association with various pathological conditions, particularly its role in renal dysfunction and metabolic disorders.

Target Enzyme: Sulfotransferase 1A1

KPS primarily interacts with the enzyme sulfotransferase 1A1 in the liver. This interaction facilitates the conversion of phenol to phenol sulfate, leading to the production of reactive oxygen species (ROS) and a decrease in glutathione levels within cells. The resultant oxidative stress can have detrimental effects on cellular integrity and function .

Biochemical Pathways

The biochemical pathways influenced by KPS include:

- Oxidative Stress Induction : KPS promotes ROS production, which can damage cellular components such as lipids, proteins, and DNA.

- Glutathione Depletion : The reduction in glutathione levels compromises the cell's antioxidant defenses, increasing susceptibility to oxidative damage .

Cellular Impact

Research indicates that KPS has significant effects on various cell types, particularly renal cells. Key findings include:

- Podocyte Damage : In experimental models, KPS administration has been shown to induce albuminuria and damage podocytes—specialized cells crucial for kidney filtration. Histological analyses revealed podocyte effacement and glomerular basement membrane thickening in treated mice .

- Toxicity Thresholds : Studies demonstrate that KPS exhibits cytotoxic effects on differentiated human urinary podocyte-like epithelial cells (HUPECs) at concentrations as low as 30 μM, with significant toxicity observed at 100 μM .

- Mitochondrial Dysfunction : Exposure to KPS significantly impairs mitochondrial function in podocytes, evidenced by decreased ATP production and altered respiration rates .

Case Studies

A notable case study involved diabetic mouse models (db/db and KKAy mice), where oral administration of KPS resulted in increased albuminuria and exacerbated renal damage. The study highlighted the correlation between elevated KPS levels and the progression of kidney disease .

Clinical Implications

The clinical relevance of KPS extends beyond experimental models. Elevated levels of phenyl sulfate have been associated with CKD patients, indicating its potential as a biomarker for disease progression. In diabetic cohorts, higher plasma levels of KPS correlated significantly with increased albuminuria, suggesting that it may serve as both a diagnostic marker and a therapeutic target .

Propiedades

Número CAS |

1733-88-6 |

|---|---|

Fórmula molecular |

C6H6KO4S |

Peso molecular |

213.27 g/mol |

Nombre IUPAC |

potassium;phenyl sulfate |

InChI |

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |

Clave InChI |

CMBQMSLHHHGNNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

SMILES isomérico |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

SMILES canónico |

C1=CC=C(C=C1)OS(=O)(=O)O.[K] |

Key on ui other cas no. |

1733-88-6 |

Pictogramas |

Irritant |

Números CAS relacionados |

937-34-8 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?

A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), this compound undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.

Q2: How does the protonation behavior of this compound differ from Phenol itself?

A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, this compound exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.

Q3: Can the sulfonation of Phenol be controlled to selectively produce this compound?

A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce this compound might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.